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Compound of Interest

Compound Name: 3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No.: B049579

Abstract: This document provides an in-depth technical overview of 3,4-Dihydroxy-5-
nitrobenzoic acid, a nitrated catechol derivative of significant interest in medicinal chemistry
and pharmacological research. We will explore its chemical identity, physicochemical
properties, and potential applications. This guide is intended for researchers, chemists, and
drug development professionals seeking a comprehensive understanding of this compound's
scientific context and practical utility.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of reproducible research. 3,4-Dihydroxy-5-
nitrobenzoic acid is known by several names across various databases and publications.
Understanding these synonyms is critical for conducting exhaustive literature searches and
ensuring clear communication within the scientific community.

The officially recognized IUPAC name for this compound is 3,4-dihydroxy-5-nitrobenzoic
acid[1]. It is a derivative of benzoic acid with two hydroxyl (-OH) groups at the 3 and 4 positions
and a nitro (-NO2) group at the 5 position of the benzene ring.

Table 1: Compound Identifiers
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Identifier Type Value Source(s)
3,4-dihydroxy-5-
IUPAC Name ) . . PubChem[1]
nitrobenzoic acid
PubChem, LGC Standards[1]
CAS Number 84211-30-3 2]
Molecular Formula C7HsNOs PubChem[1]
Molecular Weight 199.12 g/mol PubChem[1]
ChEMBL ID CHEMBL170549 PubChem[1]
PubChem CID 14450982 PubChem[1]
HDPSONAKHMNQPA-
InChlKey PubChem[1]

UHFFFAOYSA-N

| Canonical SMILES| C1=C(C=C(C(=C1[0-])0)0)C(=0)O | PubChem[1][3] |

A comprehensive list of depositor-supplied synonyms is available through PubChem, which

includes variations in spacing and punctuation as well as database-specific identifiers like

DTXSID30560445 and AKOS016347771[1]. The structural relationship and nomenclature are
visualized below.

Caption: Structure of 3,4-dihydroxy-5-nitrobenzoic acid.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical
systems, influencing everything from solubility in assay buffers to its ability to cross cell
membranes. While extensive experimental data for 3,4-Dihydroxy-5-nitrobenzoic acid is not
widely published, its properties can be predicted based on its structure and data from closely
related analogs.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Rationale / Comparison

The carboxylic acid proton
is the most acidic.
Electron-withdrawing nitro

pKa (most acidic) ~3.5-4.0 (Carboxylic Acid) and hydroxyl groups on
the ring increase its acidity
compared to benzoic acid
(pKa 4.2).

The phenolic protons are less
acidic than the carboxylic
proton. The nitro group's

pKa (phenolic) ~7.0-8.0 electron-withdrawing effect
lowers the pKa of the phenolic
groups compared to catechol
(pKa ~9.2).

The presence of three polar
groups (two hydroxyls, one
carboxyl) is offset by the nitro
LogP ~1.0-1.5 o
group and the aromatic ring,
suggesting moderate

lipophilicity.

Expected to be soluble in polar
organic solvents and aqueous
N bases. Solubility in acidic or
Aqueous Solubility Moderately Soluble o o
neutral water is likely limited
but enhanced by the polar

functional groups.

| Appearance | Likely a yellow or brownish solid | The nitro-aromatic system often imparts color.
For example, 4-Hydroxy-3-nitrobenzoic acid is a solid[4]. |

Causality Insight: The interplay of the electron-withdrawing nitro group and the electron-
donating hydroxyl groups significantly influences the molecule's electronic distribution. This
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affects not only the acidity (pKa) of the functional groups but also its reactivity and potential to
participate in hydrogen bonding, which is crucial for receptor-ligand interactions.

Potential Research Applications and Biological
Context

While specific research on 3,4-Dihydroxy-5-nitrobenzoic acid itself is limited in widely
accessible literature, its structural motifs—a catechol and a nitrobenzoic acid—are present in
many biologically active molecules. This allows us to infer its potential applications and areas
for future investigation.

» Enzyme Inhibition: Catechol derivatives are well-known inhibitors of various enzymes, often
through metal chelation at the active site or by acting as antioxidants that modulate enzyme
activity. The nitro group can further enhance binding affinity or introduce specific electronic
interactions. A primary area of investigation would be its effect on catechol-O-
methyltransferase (COMT), an enzyme that metabolizes catechols.

o Antioxidant and Radical Scavenging Activity: The catechol moiety is a classic antioxidant
pharmacophore. It can donate hydrogen atoms to neutralize free radicals. The addition of an
electron-withdrawing nitro group can modulate this activity, a key experimental question for
researchers.

 Intermediate for Chemical Synthesis: This compound serves as a valuable precursor or
intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical
industry[3]. The functional groups (carboxyl, hydroxyl, nitro) offer multiple handles for
chemical modification.

The logical workflow for investigating a compound like this, from initial characterization to
biological screening, is outlined below.

Phase 1: Characterization Phase 2: Biological Screening Phase 3: Lead Optimization
Advan Identify

ance
Synthesis & Structural Physicochemical ) | Candidate | (  Primary Target Antioxidant Cell Viability ) | Hit | (‘Hit-to-Lead In Vivo
Purification Verification (NMR, MS) Profiling (pKa, LogP)) LScreening (e.g., COMT) Assays (e.g., DPPH) Assays ) Chemistry Testing
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Caption: A generalized workflow for novel compound investigation.

Experimental Protocol: Purity Assessment by High-
Performance Liquid Chromatography (HPLC)

Trustworthiness in research demands rigorous validation of starting materials. The following
protocol outlines a general method for assessing the purity of 3,4-Dihydroxy-5-nitrobenzoic
acid.

Objective: To determine the purity of a sample of 3,4-Dihydroxy-5-nitrobenzoic acid using
reverse-phase HPLC with UV detection.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The
polar nature of our analyte makes it well-suited for this technique. A C18 column is a standard
choice for providing a non-polar stationary phase. The mobile phase consists of an acidified
agueous component (to keep the carboxylic acid protonated and improve peak shape) and an
organic modifier (to elute the compound). UV detection is chosen because the aromatic ring
and nitro group are strong chromophores.

Materials:

3,4-Dihydroxy-5-nitrobenzoic acid sample
o HPLC-grade acetonitrile (ACN)

o HPLC-grade water

 Trifluoroacetic acid (TFA)

e Volumetric flasks and pipettes

e HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 um
particle size)

Methodology:
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» Mobile Phase Preparation:

o Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFAto 1 L of HPLC-grade water. Mix
thoroughly.

o Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFAto 1 L of HPLC-grade ACN.
Mix thoroughly.

o Insight: TFA acts as an ion-pairing agent and maintains a low pH (~2) to ensure the
carboxyl group is fully protonated, preventing peak tailing and leading to sharper, more
symmetrical peaks.

o Standard Preparation:
o Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

o Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1
mg/mL stock solution.

o Perform a serial dilution to create working standards (e.g., 100 pg/mL, 50 ug/mL, 10
pg/mL).

e HPLC Conditions:
o Column: C18, 4.6 x 150 mm, 5 pm
o Flow Rate: 1.0 mL/min
o Injection Volume: 10 pL
o Detection Wavelength: 280 nm (or scan for optimal wavelength)
o Column Temperature: 30 °C

o Gradient Elution:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
251 95 5
| 30.0]95|5|

e Analysis and Validation:

Inject a blank (50:50 mobile phase) to establish a baseline.

[¢]

o Inject the standards to generate a calibration curve.

o Inject the sample solution.

o Self-Validation: The purity is calculated as the area of the main peak divided by the total
area of all peaks, expressed as a percentage (Area %). A linear calibration curve (R? >
0.999) from the standards validates the quantitative aspect of the method. The retention
time of the sample peak should match that of the standard.

References
e PubChem Compound Summary for CID 14450982, 3,4-Dihydroxy-5-nitrobenzoic acid.

e PubChem Compound Summary for CID 69265, 3-Hydroxy-4-nitrobenzoic acid.
e PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchem.ncbi.nlm.nih.gov]

e 2. 3,4-Dihydroxy-5-nitrobenzoic Acid | LGC Standards [lgcstandards.com]

o 3. 3,4-Dihydroxy-5-Nitrobenzoic acid Online | 3,4-Dihydroxy-5-Nitrobenzoic acid
Manufacturer and Suppliers [scimplify.com]

e 4. 4-Hydroxy-3-nitrobenzoic acid | C7H5NOS5 | CID 12033 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,4-Dihydroxy-5-
nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049579#3-4-dihydroxy-5-nitrobenzoic-acid-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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